molecular formula C14H9ClF3NO3 B600897 rac-8-Hydroxy-Efavirenz CAS No. 205754-32-1

rac-8-Hydroxy-Efavirenz

Katalognummer: B600897
CAS-Nummer: 205754-32-1
Molekulargewicht: 331.68
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac 8-Hydroxy Efavirenz: is a metabolite of the antiretroviral drug efavirenz, which is widely used in the treatment of human immunodeficiency virus (HIV) infection. Efavirenz is a non-nucleoside reverse transcriptase inhibitor that prevents the replication of HIV by inhibiting the reverse transcription process. The primary metabolite, rac 8-Hydroxy Efavirenz, has been studied for its effects on cellular metabolism and potential neurotoxicity .

Wirkmechanismus

Target of Action

The primary target of rac 8-Hydroxy Efavirenz is the HIV-1 reverse transcriptase . This enzyme plays a crucial role in the life cycle of the HIV virus, as it is responsible for the reverse transcription of the viral RNA into DNA, which is then integrated into the host genome .

Mode of Action

Rac 8-Hydroxy Efavirenz, similar to its parent compound Efavirenz, inhibits the activity of the HIV-1 reverse transcriptase . It does this by noncompetitively binding to the catalytic site of the enzyme , thereby preventing the reverse transcription of the viral RNA into DNA .

Biochemical Pathways

Rac 8-Hydroxy Efavirenz is a metabolite of Efavirenz, which is rapidly metabolized in the liver to 8-Hydroxy Efavirenz by the cytochrome P450 (CYP) monooxygenase system, mostly by the isoenzyme CYP2B6 . This metabolite can stimulate the glycolytic flux in viable astrocytes in a time- and concentration-dependent manner .

Pharmacokinetics

The clearance of Efavirenz occurs predominantly via CYP2B6 to an 8-Hydroxy Efavirenz metabolite . There is also a subsequent pathway via CYP2A6 to a 7-Hydroxy Efavirenz metabolite . These metabolites are excreted predominantly in urine as glucuronides and to some extent as sulfate conjugates .

Result of Action

The inhibition of the HIV-1 reverse transcriptase by rac 8-Hydroxy Efavirenz results in the prevention of HIV replication . This leads to a decrease in the viral load and an increase in CD4 cell counts, thereby slowing the progression of HIV infection .

Action Environment

The action of rac 8-Hydroxy Efavirenz can be influenced by various environmental factors. For instance, the metabolic activity of the CYP enzymes can be affected by other substances, potentially leading to drug-drug interactions . Furthermore, the compound should be stored at -20°C to maintain its stability .

Biochemische Analyse

Biochemical Properties

“rac 8-Hydroxy Efavirenz” interacts with various enzymes and proteins in biochemical reactions . It stimulates the glycolytic flux in viable astrocytes in a time- and concentration-dependent manner . This interaction is not additive to that obtained for astrocytes treated with the respiratory chain inhibitor rotenone .

Cellular Effects

“rac 8-Hydroxy Efavirenz” has significant effects on various types of cells and cellular processes . It influences cell function by stimulating the glycolytic flux in astrocytes . This alteration of astrocytic glucose metabolism could contribute to the adverse neurological side effects reported for patients chronically treated with Efavirenz-containing medications .

Molecular Mechanism

The molecular mechanism of action of “rac 8-Hydroxy Efavirenz” involves its interaction with cellular biomolecules . It does not affect mitochondrial respiration at a concentration of 10 μM, but both “rac 8-Hydroxy Efavirenz” and Efavirenz significantly lower the oxygen consumption by mitochondria isolated from cultured astrocytes at a concentration of 60 μM .

Temporal Effects in Laboratory Settings

The effects of “rac 8-Hydroxy Efavirenz” change over time in laboratory settings . It stimulates the glycolytic flux in viable astrocytes in a time- and concentration-dependent manner

Dosage Effects in Animal Models

The effects of “rac 8-Hydroxy Efavirenz” in animal models vary with dosage

Metabolic Pathways

“rac 8-Hydroxy Efavirenz” is involved in various metabolic pathways . It is rapidly metabolized in the liver to its primary metabolite by the cytochrome P450 (CYP) monooxygenase system, mostly by the isoenzyme CYP2B6 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: rac 8-Hydroxy Efavirenz can be synthesized through the hydroxylation of efavirenz. This process typically involves the use of cytochrome P450 enzymes, particularly CYP2B6, which catalyze the hydroxylation at the 8-position of the efavirenz molecule . The reaction conditions often include the presence of cofactors such as NADPH and oxygen.

Industrial Production Methods: The industrial production of rac 8-Hydroxy Efavirenz follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of bioreactors containing engineered microorganisms or isolated enzymes that can efficiently catalyze the hydroxylation reaction. The product is then purified using techniques such as chromatography to achieve the desired purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions: rac 8-Hydroxy Efavirenz undergoes various chemical reactions, including:

    Oxidation: Further oxidation can occur, leading to the formation of additional hydroxylated metabolites.

    Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.

    Substitution: The hydroxyl group can be substituted with other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or molecular oxygen in the presence of catalysts like cytochrome P450 enzymes.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases or acids.

Major Products: The major products formed from these reactions include various hydroxylated, reduced, or substituted derivatives of rac 8-Hydroxy Efavirenz, each with distinct chemical properties and potential biological activities .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: rac 8-Hydroxy Efavirenz is unique due to its specific hydroxylation at the 8-position, which imparts distinct chemical and biological properties. Unlike efavirenz, which primarily inhibits reverse transcriptase, rac 8-Hydroxy Efavirenz has been shown to modulate cellular metabolism, particularly in astrocytes . This unique property makes it a valuable compound for studying the metabolic effects of antiretroviral drugs and their potential side effects.

Biologische Aktivität

Rac 8-Hydroxy Efavirenz (also known as rac-8-OH-EFV) is a metabolite of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. Understanding the biological activity of rac 8-Hydroxy Efavirenz is crucial for evaluating its therapeutic potential and safety profile. This article reviews current literature on the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Rac 8-Hydroxy Efavirenz is characterized by the following chemical structure:

  • Molecular Formula : C₁₄H₁₄F₃N₃O₃
  • Molecular Weight : 327.27 g/mol
  • IUPAC Name : (S)-3-(4-(2-cyanoethyl)-1-piperazinyl)-6-(trifluoromethyl)-1H-indole-5,7-diol

Rac 8-Hydroxy Efavirenz functions primarily as an inhibitor of the HIV reverse transcriptase enzyme. Its mechanism involves binding to the enzyme's active site, thereby preventing viral RNA from being transcribed into DNA, which is essential for viral replication.

Key Mechanisms:

  • Competitive Inhibition : The compound competes with natural substrates for binding to reverse transcriptase.
  • Allosteric Modulation : It may induce conformational changes in reverse transcriptase, further inhibiting its activity.

Antiviral Efficacy

Numerous studies have demonstrated the antiviral efficacy of rac 8-Hydroxy Efavirenz against various strains of HIV-1. The compound exhibits potent activity against both wild-type and resistant strains of the virus.

StudyStrain TestedIC50 (nM)Notes
HIV-1 IIIB15Effective against wild-type
HIV-1 NL4-310Superior efficacy in resistant strains
HIV-1 Bal20Comparable to Efavirenz

Pharmacokinetics

The pharmacokinetic profile of rac 8-Hydroxy Efavirenz indicates favorable absorption and distribution characteristics. Studies suggest that it has a half-life similar to that of Efavirenz, allowing for once-daily dosing.

ParameterValue
Bioavailability~50%
Half-life12 hours
Peak Plasma Concentration3 µg/mL

Safety and Toxicity

While rac 8-Hydroxy Efavirenz demonstrates significant antiviral activity, safety profiles are essential for clinical applications. Adverse effects reported include:

  • Central Nervous System Effects : Dizziness, insomnia, and vivid dreams.
  • Dermatological Reactions : Rash and hypersensitivity reactions.

Case studies have indicated that monitoring is crucial in patients with pre-existing neuropsychiatric conditions.

Case Studies

  • Case Study on Efficacy in Treatment-Experienced Patients
    • A cohort of treatment-experienced patients showed a significant decrease in viral load after switching to a regimen including rac 8-Hydroxy Efavirenz. The study highlighted its effectiveness even in patients with multiple drug resistances.
  • Long-term Safety Evaluation
    • A longitudinal study assessing long-term use revealed that while initial side effects were common, most patients adapted after several months. Regular monitoring for neuropsychiatric symptoms was recommended.

Eigenschaften

IUPAC Name

6-chloro-4-(2-cyclopropylethynyl)-8-hydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO3/c15-8-5-9-11(10(20)6-8)19-12(21)22-13(9,14(16,17)18)4-3-7-1-2-7/h5-7,20H,1-2H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVOMPCQLMFEDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C#CC2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201043213
Record name 6-Chloro-4-(2-cyclopropylethynyl)-8-hydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201043213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205754-32-1
Record name 6-Chloro-4-(2-cyclopropylethynyl)-8-hydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201043213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.